molecular formula C10H13NO2 B8557754 Methyl 2-methyl-2-(pyridin-2-yl)propanoate

Methyl 2-methyl-2-(pyridin-2-yl)propanoate

Cat. No. B8557754
M. Wt: 179.22 g/mol
InChI Key: MDBZEGAGINSHQW-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 0.275 g of 2-methyl-2-pyridin-2-yl-propionic acid methyl ester [CAS 476429-22-8] in 10 ml of methanol at room temperature is admixed with 3.65 ml of 1M aqueous lithium hydroxide solution. After stirring for 12 hours, the reaction mixture is adjusted to pH 6-7 with 1M HCl and concentrated by evaporation. The residue is dissolved in 60 ml of 5:1 ethyl acetate/methanol, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid which is used without further purification.
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:5].[OH-].[Li+].Cl>CO>[CH3:12][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)([CH3:5])[C:3]([OH:13])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.275 g
Type
reactant
Smiles
COC(C(C)(C1=NC=CC=C1)C)=O
Step Two
Name
Quantity
3.65 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 60 ml of 5:1 ethyl acetate/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.